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Fibrolamellar Carcinoma (FLC) is a rare and aggressive liver cancer primarily affecting
adolescents and young adults with no underlying liver disease.[1][2] A defining molecular
characteristic of FLC is a somatic ~400 kb deletion on chromosome 19, leading to the fusion of
the DNAJB1 and PRKACA genes.[1][3][4] This fusion event generates a chimeric protein,
DNAJB1-PRKACA, which is the primary oncogenic driver in the vast majority of FLC cases.[5]
[6][7] The resulting fusion protein possesses constitutive catalytic activity of the protein kinase A
(PKA) catalytic subunit, PRKACA, making it a highly attractive therapeutic target.[1][8] This
guide provides a comprehensive overview of PRKACA's role in FLC, detailing its signaling
pathways, preclinical evidence for its therapeutic targeting, and relevant experimental
methodologies.

The DNAJB1-PRKACA Fusion: A Constitutively
Active Kinase

The DNAJB1-PRKACA fusion protein is detected in over 80% of FLC patients and is
considered a pathognomonic feature of the disease.[6][7] The fusion results from the joining of
exon 1 of DNAJB1, which encodes a heat shock protein, to exons 2-10 of PRKACA.[1][4] This
genetic alteration leads to the overexpression of a chimeric protein with constitutively active
PKA kinase function.[8][9] The fusion protein's oncogenic potential has been demonstrated in
murine models, where its expression is sufficient to induce tumors that recapitulate the
histopathology and transcriptome of human FLC.[5][7][10] Critically, the continued expression
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of DNAJB1-PRKACA is necessary for tumor maintenance, highlighting the concept of
"oncogene addiction” in FLC and providing a strong rationale for targeted therapies.[7][11]

Signaling Pathways Driven by Aberrant PRKACA
Activity

The constitutive kinase activity of the DNAJB1-PRKACA fusion protein leads to the
dysregulation of several downstream signaling pathways crucial for cell growth, proliferation,
and survival.

SIK-CRTC2-p300 Axis

A central mechanism through which DNAJB1-PRKACA drives FLC is the phosphorylation and
inactivation of Salt-Inducible Kinases (SIKs).[8][12] In their active state, SIKs phosphorylate
and promote the cytoplasmic retention of the CREB-regulated transcription coactivator 2
(CRTC2).[12] By inactivating SIKs, the DNAJB1-PRKACA fusion leads to the
dephosphorylation and nuclear translocation of CRTC2.[12] In the nucleus, CRTC2 partners
with the transcriptional coactivator p300 to drive a transcriptional program that promotes
malignant growth.[8][12] This includes the upregulation of genes involved in cellular metabolism
and proliferation.[13]
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Other Downstream Effectors

Besides the SIK-CRTC2 axis, the aberrant PKA signaling in FLC has been linked to other
pathways:
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e Aurora Kinase A (AURKA): AURKA has been identified as a key mediator of oncogenic
growth downstream of PRKACA.[14] It plays a role in cell cycle regulation and promotes cell
survival.[14]

o Wnt/(-catenin Pathway: Studies in mouse models have shown that genetic activation of (3-
catenin significantly enhances tumorigenesis driven by the DNAJB1-PRKACA fusion.[5][10]

o ERK Pathway: Increased phosphorylation of ERK has been observed in cells expressing the
DNAJB1-PRKACA fusion.[1]

Preclinical Evaluation of PRKACA as a Therapeutic
Target

The central role of the DNAJB1-PRKACA fusion kinase in FLC pathogenesis has spurred
significant preclinical research into targeting its activity. Both genetic and pharmacological
approaches have demonstrated the dependence of FLC tumors on this oncogenic driver.

Genetic Inhibition

Inducible short hairpin RNA (shRNA)-mediated knockdown of the DNAJB1-PRKACA fusion
transcript has been shown to reverse the FLC-specific gene signature, reduce tumor growth in
patient-derived xenograft (PDX) models, and induce cell death in FLC cells.[7][15] These
findings provide strong evidence for the continued requirement of the fusion protein for tumor
survival.[7]

Pharmacological Inhibition

Several small molecule inhibitors targeting PKA have been evaluated in preclinical models of
FLC.
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Efficacy in FLC

Inhibitor Target(s) Reference
Models
) Significantly reduced
Selective PRKACA
BLUO588 o FLC PDX tumor [15][16]
inhibitor
growth (p=0.003).
_ Significantly reduced
Selective PRKACA
BLU2864 o FLC PDX tumor [15][16]
inhibitor
growth (p=0.0005).
Showed efficacy in the
_ o nanomolar range
Uprosertib PKA inhibitor ) [1]
against one FLC PDX
line.
Showed nanomolar
AT13148 PKA inhibitor efficacy against two [1]
FLC PDX lines.
Showed uniform
) ) o efficacy against all
Capivasertib PKA inhibitor ) ) [1]
FLC PDX lines, but in
the micromolar range.
Showed uniform
S efficacy against all
KT5720 PKA inhibitor [1]

FLC PDX lines, but in

the micromolar range.

Oral delivery of a potent and selective PRKACA inhibitor led to up to 80% kinase inhibition in

vivo and a statistically significant 54% inhibition of FLC tumor growth.[13] These studies serve

as a proof-of-concept that PRKACA is a viable therapeutic target for FLC.[15][16]

Experimental Protocols

Patient-Derived Xenograft (PDX) Models

Patient-derived xenograft models are a cornerstone of preclinical FLC research, allowing for

the in vivo evaluation of therapeutic agents in a system that closely recapitulates the human
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Methodology:

Fresh tumor tissue is obtained from FLC patients undergoing surgical resection.[1]

The tissue is subcutaneously implanted into immunocompromised mice (e.g., NOD-SCID
mice).[15][16]

Tumors are allowed to grow and can be passaged to subsequent generations of mice for
cohort expansion.[1]

Once tumors reach a specified volume, mice are randomized into treatment and control
groups.[15][16]

Treatment with the investigational agent (e.g., oral gavage of a PRKACA inhibitor) is initiated.
[15][16]

Tumor volume is measured regularly (e.g., every 2 days) using calipers.[15][16]

At the end of the study, tumors are harvested for downstream analyses, including gene
expression profiling and histopathology.[15]

shRNA-Mediated Knockdown

Inducible shRNA systems are valuable tools for validating the functional role of the DNAJB1-
PRKACA fusion in FLC cell lines and PDX models.

Methodology:

Lentiviral vectors expressing shRNAs targeting the DNAJB1-PRKACA fusion transcript under
the control of a doxycycline-inducible promoter are designed and produced.[7][15]

FLC cells (e.g., from dissociated PDX tumors) are transduced with the lentiviral vectors.[15]
Transduced cells are selected and expanded.

For in vivo studies, these cells are implanted into mice to generate tumors.[15]
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e Doxycycline is administered to the mice (e.g., in drinking water or chow) to induce shRNA
expression and subsequent knockdown of the target fusion transcript.[15]

e The effects on tumor growth and gene expression are then monitored.[15]

CRISPRI/Cas9-Mediated Gene Editing

CRISPR/Cas9 technology has been instrumental in creating genetically engineered mouse
models of FLC that faithfully recapitulate the hallmark chromosomal deletion.

Methodology:

o Guide RNAs (gRNAs) are designed to target the intronic regions flanking the Dnajb1 and
Prkaca genes in the mouse genome.[5][6]

e The gRNAs and Cas9 nuclease are delivered to mouse hepatocytes in vivo, often via
hydrodynamic tail vein injection of plasmids or viral vectors.[5]

o The CRISPR/Cas9 system induces double-strand breaks at the target sites, leading to the
deletion of the intervening ~400 kb region and the formation of the Dnajb1-Prkaca fusion
gene.[5]

Mice are monitored over time for the development of liver tumors.[5]

Future Directions and Clinical Outlook

The robust preclinical data supporting PRKACA as a therapeutic target has paved the way for
clinical investigation. Several clinical trials are underway to evaluate therapies targeting the
DNAJB1-PRKACA fusion and its downstream pathways.[17] These include peptide vaccines
designed to elicit an immune response against the fusion protein and combinations of targeted
agents.[17]

While direct inhibition of PRKACA holds promise, potential on-target toxicities in normal tissues
where PKA plays essential physiological roles remain a concern.[12][18] This underscores the
importance of developing highly specific inhibitors or exploring alternative strategies, such as
targeting downstream nodes in the oncogenic signaling cascade. The identification of the SIK-
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CRTC2-p300 axis as a critical dependency in FLC opens up new avenues for therapeutic
intervention that may offer a wider therapeutic window.[8][12]

In conclusion, the DNAJB1-PRKACA fusion kinase is the central and indispensable driver of
fibrolamellar carcinoma. A deep understanding of its downstream signaling pathways and the
development of sophisticated preclinical models have firmly established PRKACA as a key
therapeutic target. Ongoing research and clinical trials are poised to translate these
fundamental discoveries into effective therapies for patients with this rare and challenging

cancer.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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